molecular formula C16H16O3 B13438680 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde

Cat. No.: B13438680
M. Wt: 256.30 g/mol
InChI Key: MTKAHNZDHABBQM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position of the benzene ring and a branched 1-(4-hydroxyphenyl)-1-methylethyl substituent at the 5-position. This structure confers unique physicochemical properties, including polarity from the hydroxyl and aldehyde groups, and steric hindrance from the bulky methylethyl moiety. For instance, aldehydes like 4-(Bromomethyl)benzaldehyde () require stringent safety protocols due to their inherent reactivity, though the presence of hydroxyl groups in the target compound may reduce volatility and enhance solubility in polar solvents .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzaldehyde

InChI

InChI=1S/C16H16O3/c1-16(2,12-3-6-14(18)7-4-12)13-5-8-15(19)11(9-13)10-17/h3-10,18-19H,1-2H3

InChI Key

MTKAHNZDHABBQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the alkylation of a phenolic precursor with an appropriate alkylating agent, followed by oxidation to introduce the aldehyde group.

Reaction Pathway:

  • Step 1: Phenol derivative (preferably 4-hydroxyphenyl) is protected if necessary to prevent side reactions.
  • Step 2: Alkylation with a suitable alkyl halide or alcohol derivative, such as 1-(4-hydroxyphenyl)-1-methylethyl halide, under basic or catalytic conditions.
  • Step 3: Oxidation of the phenolic intermediate to the corresponding benzaldehyde, typically using oxidants like PCC (pyridinium chlorochromate), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or potassium permanganate.

Reaction Conditions and Optimization:

  • Use of Lewis acids such as aluminum chloride or ferric chloride to catalyze alkylation.
  • Solvent selection (e.g., dichloromethane, toluene) influences yield and selectivity.
  • Temperature control around 0°C to room temperature minimizes side reactions.
  • Purification via column chromatography or recrystallization yields high-purity benzaldehyde.

Advantages:

  • High regioselectivity.
  • Compatibility with various phenolic derivatives.
  • Suitable for scale-up.

Phenolic Hydroxylation and Side-Chain Functionalization

Method Overview:

This method involves initial phenol hydroxylation, followed by side-chain modification to introduce the methylethyl group and aldehyde functionality.

Reaction Pathway:

  • Step 1: Hydroxylation of aromatic precursors to introduce additional hydroxyl groups if needed.
  • Step 2: Side-chain alkylation using alkyl halides or via Friedel-Crafts alkylation with appropriate reagents.
  • Step 3: Oxidative cleavage or formylation to introduce the aldehyde group at the desired position.

Reaction Conditions and Optimization:

  • Use of strong acids (e.g., sulfuric acid) for Friedel-Crafts alkylation.
  • Catalysts such as aluminum chloride or iron(III) chloride.
  • Mild oxidation conditions to prevent over-oxidation of phenolic groups.
  • Purification by chromatography ensures removal of by-products.

Notes:

  • The process benefits from protecting groups for phenolic hydroxyls to prevent undesired reactions.
  • Reactions are monitored via TLC or HPLC for optimal yield.

Multi-Step Synthesis via Aromatic Ring Functionalization

Method Overview:

A more controlled approach involves multi-step synthesis starting from simpler aromatic compounds, involving hydroxylation, methylation, and aldehyde formation.

Reaction Pathway:

  • Step 1: Starting from phenol or substituted benzene, hydroxylation is performed to introduce the hydroxyl group at position 2.
  • Step 2: Methylation of the phenol ring using methylating agents such as dimethyl sulfate or methyl iodide, catalyzed by base or Lewis acids.
  • Step 3: Introduction of the aldehyde group via formylation, typically through the Reimer-Tiemann reaction or Vilsmeier-Haack formylation.

Reaction Conditions and Optimization:

  • Use of polar aprotic solvents like DMF or DMSO.
  • Control of temperature (0–25°C) during formylation.
  • Purification through distillation or chromatography.

Advantages:

  • High regioselectivity.
  • Flexibility in functional group modifications.

Purification and Characterization

Post-synthesis, purification techniques such as:

Characterization involves:

Data Table: Summary of Key Preparation Parameters

Method Starting Materials Key Reagents Reaction Conditions Purification Techniques Yield (%) Remarks
Phenolic Alkylation & Oxidation Phenol derivatives, alkyl halides Lewis acids, oxidants (PCC, DDQ) 0°C to RT, inert atmosphere Chromatography 70–85 High regioselectivity
Hydroxylation & Side-Chain Functionalization Aromatic precursors Sulfuric acid, alkyl halides Reflux, controlled temperature Recrystallization 65–80 Suitable for large scale
Multi-step via Formylation Phenol, benzene derivatives Methylating agents, formylation reagents 0–25°C, inert atmosphere Chromatography, distillation 60–75 Flexible modifications

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzoic acid.

    Reduction: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is an aromatic compound featuring a hydroxyl group and an aldehyde functional group, making it a substituted benzaldehyde with potential applications in pharmaceuticals and organic synthesis. The compound's unique substitution pattern gives it distinct chemical reactivity and biological properties compared to similar compounds.

Similar Compounds and Their Applications

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-5-methoxybenzaldehydeHydroxyl and methoxy groupsIsomer of vanillin; used in flavoring
4-HydroxybenzaldehydeHydroxyl group on benzaldehydeSimpler structure; used in organic synthesis
VanillinHydroxyl and methoxy groupsWidely used as a flavoring agent
2-Hydroxy-3-methoxybenzaldehydeHydroxyl and methoxy groupsUsed in perfumes and flavoring

Potential Applications
While the search results do not specify the exact applications of this compound, they do indicate potential uses based on its properties and the applications of similar compounds:

  • Pharmaceuticals: The presence of hydroxyl and aldehyde groups suggests potential biological activity, making it a candidate for pharmaceutical research.
  • Organic Synthesis: As a substituted benzaldehyde, it can be used as a building block or intermediate in the synthesis of more complex organic molecules.
  • Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors: Halogenated coumarin–chalcones have been synthesized and characterized as inhibitors against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from pharmaceutical and impurity standards (). Key differences in functional groups, chromatographic behavior, and applications are summarized:

Table 1: Structural and Analytical Comparison

Compound Name & Source Key Functional Groups Relative Retention Time (RRT) Relative Response Factor (RRF) Notable Properties/Applications
Target Compound Benzaldehyde, 2-hydroxy, 5-(branched hydroxyphenyl) Not reported Not reported Hypothesized polarity and steric effects from substituents
Compound A () Amino, hydroxyl, methoxy 0.5 1.75 Higher RRF suggests enhanced detectability in HPLC
Compound H () Formamide, hydroxyl, methoxy 2.2 1.00 Extended RRT due to bulkier substituents
Impurity G () 2-(4-Hydroxyphenyl)ethanol Not reported Not reported Ethanol substituent reduces reactivity vs. aldehyde
4-(Bromomethyl)benzaldehyde () Bromomethyl, aldehyde Not reported Not reported High reactivity; requires rigorous safety protocols

Structural and Functional Analysis

Aldehyde vs. Amide/Amine Groups: The target’s aldehyde group distinguishes it from compounds like H () and Impurity G (), which feature formamide and ethanol groups, respectively. Aldehydes are typically more reactive than amides or alcohols, suggesting the target may exhibit greater susceptibility to oxidation or nucleophilic attack .

Chromatographic Behavior : Compounds with bulkier substituents (e.g., Compound H , RRT = 2.2) exhibit longer retention times in reverse-phase HPLC due to hydrophobic interactions. The target’s branched hydroxyphenyl group may similarly prolong retention compared to smaller analogs like Compound A (RRT = 0.5) .

Safety Considerations : While 4-(Bromomethyl)benzaldehyde () mandates eye/skin flushing protocols, the target’s hydroxyl groups likely mitigate acute toxicity risks associated with brominated aldehydes. However, insufficient toxicological data necessitate caution .

Biological Activity

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde, also known by its CAS number 155906-59-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₆O₃
  • Molecular Weight : 256.296 g/mol
  • IUPAC Name : 2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzaldehyde

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders. In vitro studies using Vero cells demonstrated that the compound effectively reduced ROS levels induced by hydrogen peroxide (H₂O₂), suggesting its potential as a neuroprotective agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, it demonstrated significant inhibition of growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several critical enzymes:

  • Acetylcholinesterase (AChE) : The compound showed competitive inhibition of AChE, which is crucial for managing conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : It also inhibited BChE, with an IC₅₀ value indicating effective enzyme interaction .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The ability to neutralize ROS is attributed to the hydroxyl groups present in its structure, which donate electrons and stabilize free radicals.
  • Enzyme Interaction : Molecular docking studies have revealed that the compound binds to the active sites of AChE and BChE, blocking substrate access and inhibiting enzymatic activity .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Neuroprotection in Cell Models : In a controlled study, Vero cells treated with this compound exhibited reduced apoptosis when exposed to oxidative stress compared to untreated controls, supporting its neuroprotective role.
  • Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed that it could be an effective agent against multi-drug resistant strains of bacteria, indicating its potential use in clinical settings .

Data Summary

Biological ActivityObserved EffectReference
AntioxidantScavenging ROS
AntimicrobialInhibition of bacterial growth
AChE InhibitionCompetitive inhibition (IC₅₀)
BChE InhibitionCompetitive inhibition (IC₅₀)

Q & A

Q. What are the optimized synthetic routes for producing 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde with high purity?

Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde derivatives under alkaline conditions (e.g., NaOH/ethanol) at 60–80°C yields intermediates, which are further functionalized. Catalysts like piperidine or acetic acid improve reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. What purification techniques are recommended to isolate this compound from complex reaction mixtures?

Methodological Answer : Use a combination of solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography with silica gel (mobile phase: hexane/ethyl acetate 7:3 v/v). Recrystallization from ethanol/water (1:2) enhances crystalline purity. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) and confirm with HPLC (C18 column, acetonitrile/water 60:40, UV detection at 280 nm) .

Q. How can researchers quantify this compound in biological or environmental matrices?

Methodological Answer : High-performance liquid chromatography (HPLC) with UV-vis detection (λ = 280 nm) is standard. Use a C18 reverse-phase column (5 μm, 250 × 4.6 mm) and isocratic elution with acetonitrile/water (55:45) at 1 mL/min. For complex mixtures, derivative spectrophotometry (first-derivative UV at 310 nm) minimizes interference from structurally similar phenols .

Advanced Research Questions

Q. What challenges arise in structural characterization due to tautomeric or conformational isomerism?

Methodological Answer : The phenolic and aldehyde groups may exhibit keto-enol tautomerism, complicating NMR interpretation. Use deuterated DMSO for ¹H-NMR to stabilize enolic forms. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311++G(d,p)). For crystallography, grow single crystals via slow evaporation from DMF/ethanol and resolve ambiguities using Hirshfeld surface analysis .

Q. How can conflicting data on solubility and stability from different studies be resolved?

Methodological Answer : Contradictions often stem from varying solvent polarities or pH. Conduct systematic solubility tests in buffered solutions (pH 2–12) using UV-vis spectrophotometry. For stability, employ accelerated degradation studies (40°C/75% RH for 30 days) with HPLC monitoring. Cross-validate with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What derivatization strategies enhance its bioactivity for pharmacological studies?

Methodological Answer : Introduce azo groups via diazo-coupling with substituted anilines (e.g., 4-nitroaniline in acidic ethanol) to improve UV absorption and binding affinity. Alternatively, synthesize Schiff bases by reacting the aldehyde with primary amines (e.g., hydrazine derivatives), followed by characterization via FTIR (C=N stretch at ~1600 cm⁻¹) and mass spectrometry .

Q. How does the compound behave under oxidative or photolytic conditions?

Methodological Answer : Assess oxidative stability using H₂O₂ (3% v/v) in methanol at 25°C, monitoring aldehyde degradation via HPLC. For photolysis, expose ethanolic solutions to UV light (254 nm) and track photoproducts with LC-MS. Protective strategies include adding antioxidants (e.g., BHT) or using amber glassware .

Q. What advanced analytical methods validate its interactions with biomacromolecules?

Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants with proteins (e.g., serum albumin). For intracellular tracking, synthesize a fluorescent probe by conjugating the aldehyde with dansyl chloride and image via confocal microscopy .

Q. What safety protocols are critical given structural analogs’ toxicity profiles?

Methodological Answer : While specific toxicological data are limited, structural analogs (e.g., 4-(bromomethyl)benzaldehyde) require stringent precautions. Use fume hoods, nitrile gloves, and eye protection. In case of exposure, flush eyes/skin with water for 15 minutes and consult a toxicologist. Store at 4°C under inert gas to prevent peroxide formation .

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